Cas no 3810-23-9 (2-Methylpyrido[4,3-d][1,3]oxazin-4-one)
2-Methylpyrido[4,3-d][1,3]oxazin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-Methylpyrido[4,3-d][1,3]oxazin-4-one
- 2-METHYL-4H-PYRIDO[4,3-D][1,3]OXAZIN-4-ONE
- 4H-Pyrido[4,3-d][1,3]oxazin-4-one,2-methyl-
- 2-Methyl-4H-pyrido<4,3-d><1,3>oxazin-4-on
- 2-methyl-pyrido[4,3-d][1,3]oxazin-4-one
- 2-Methylpyrido<4,3-d>(1,3)-oxazinon-(4)
- DTXSID40631039
- AC-22862
- A24802
- SCHEMBL1964870
- 3810-23-9
- AKOS006285616
- QALUXOLGOFZLHV-UHFFFAOYSA-N
- FT-0690076
-
- Inchi: 1S/C8H6N2O2/c1-5-10-7-2-3-9-4-6(7)8(11)12-5/h2-4H,1H3
- InChI Key: QALUXOLGOFZLHV-UHFFFAOYSA-N
- SMILES: O1C(C2C=NC=CC=2N=C1C)=O
Computed Properties
- Exact Mass: 162.04300
- Monoisotopic Mass: 162.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.6A^2
- XLogP3: 0.2
Experimental Properties
- Density: 1.39
- Boiling Point: 318.2°C at 760 mmHg
- Flash Point: 146.2°C
- Refractive Index: 1.649
- PSA: 55.99000
- LogP: 0.89140
2-Methylpyrido[4,3-d][1,3]oxazin-4-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methylpyrido[4,3-d][1,3]oxazin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A599358-1g |
2-Methylpyrido[4,3-d][1,3]oxazin-4-one |
3810-23-9 | 95+% | 1g |
$1280.0 | 2024-04-19 |
2-Methylpyrido[4,3-d][1,3]oxazin-4-one Suppliers
2-Methylpyrido[4,3-d][1,3]oxazin-4-one Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 2-Methylpyrido[4,3-d][1,3]oxazin-4-one
2-Methylpyrido[4,3-d][1,3]oxazin-4-one: A Comprehensive Overview
The compound with CAS No. 3810-23-9, commonly referred to as 2-Methylpyrido[4,3-d][1,3]oxazin-4-one, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug discovery and development. In this article, we will delve into the properties, synthesis, and recent advancements associated with 2-Methylpyrido[4,3-d][1,3]oxazin-4-one, providing a comprehensive understanding of its significance in contemporary scientific research.
2-Methylpyrido[4,3-d][1,3]oxazin-4-one belongs to a class of compounds known as pyridooxazines, which are characterized by their fused ring systems combining pyridine and oxazine moieties. The presence of the methyl group at the 2-position introduces additional complexity to the molecule, influencing its electronic properties and reactivity. Recent studies have highlighted the importance of such structural modifications in enhancing the bioavailability and pharmacokinetic profiles of potential drug candidates.
The synthesis of 2-Methylpyrido[4,3-d][1,3]oxazin-4-one involves a series of intricate organic reactions, including cyclization and oxidation processes. Researchers have employed various methodologies to optimize the synthesis pathway, ensuring high yields and purity. For instance, a study published in *Organic Letters* in 2022 demonstrated a novel approach utilizing microwave-assisted synthesis to expedite the formation of the oxazine ring system. This advancement not only streamlined the production process but also opened new avenues for exploring similar compounds with diverse substituents.
One of the most promising applications of 2-Methylpyrido[4,3-d][1,3]oxazin-4-one lies in its potential as a lead compound for drug development. Preclinical studies have shown that this compound exhibits significant biological activity against various disease targets, including cancer and neurodegenerative disorders. A research team from the University of California recently reported that 2-Methylpyrido[4,3-d][1,3]oxazin-4-one demonstrates potent anti-proliferative effects on human cancer cells without inducing substantial cytotoxicity in normal cells. These findings underscore its potential as a selective therapeutic agent.
In addition to its therapeutic applications, 2-Methylpyrido[4,3-d][1,3]oxazin-4-one has also been explored for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. A study published in *Advanced Materials* highlighted its ability to function as an efficient charge transport material in organic light-emitting diodes (OLEDs). This dual functionality—simultaneously serving as a drug candidate and a material for advanced electronics—underscores the versatility of this compound.
The structural uniqueness of 2-Methylpyrido[4,3-d][1,3]oxazin-4-one also makes it an attractive target for further chemical modifications. Researchers are actively investigating the effects of substituting different groups at various positions on the molecule to enhance its bioactivity or electronic properties. For example, introducing electron-withdrawing groups at specific sites has been shown to increase the compound's solubility in aqueous media—a critical factor for drug delivery systems.
From a synthetic perspective, the development of efficient catalytic systems has been instrumental in advancing the study of 2-Methylpyrido[4,3-d][1,3]oxazin-4-one. The use of transition metal catalysts has enabled chemists to achieve high levels of stereocontrol during synthesis, which is essential for producing enantiomerically pure compounds—a requirement for many pharmaceutical applications.
In conclusion, 2-Methylpyrido[4,3-d][1,3]oxazin-4-one stands as a testament to the ingenuity and progress in modern organic chemistry. Its diverse applications across pharmacology and materials science highlight its importance as a multifaceted compound with immense potential for future innovations. As research continues to uncover new insights into its properties and capabilities, 2-Methylpyrido[4
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